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Benzydamine N-oxide hydrogen maleate

Catalog No.
S814102
CAS No.
72962-60-8
M.F
C23H27N3O6
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzydamine N-oxide hydrogen maleate

CAS Number

72962-60-8

Product Name

Benzydamine N-oxide hydrogen maleate

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QFAFNBZWRXPMSY-BTJKTKAUSA-N

SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O

Benzydamine N-oxide hydrogen maleate is a chemical compound with the molecular formula C23H27N3O4 and a CAS number of 72962-60-8. It is derived from benzydamine, a non-steroidal anti-inflammatory drug, through oxidation. This compound exists as a salt formed with maleic acid, which enhances its solubility and bioavailability. It typically appears as a white to off-white crystalline powder with a melting point of approximately 94-95ºC .

Typical of amines and esters. Key reactions include:

  • Oxidation: The conversion of benzydamine to its N-oxide form involves the introduction of an oxygen atom to the nitrogen atom, enhancing its pharmacological properties.
  • Salt Formation: The reaction with maleic acid forms the hydrogen maleate salt, which can influence solubility and stability.

These reactions are crucial for modifying the compound's properties for therapeutic use.

Benzydamine N-oxide hydrogen maleate exhibits significant biological activity, primarily as an analgesic and anti-inflammatory agent. It acts as a substrate for cytochrome P450 2C9, an enzyme involved in drug metabolism, which suggests its potential interactions with other medications metabolized by this pathway . Additionally, it has been studied for its effects on pain management in various conditions, including oral and throat inflammation.

The synthesis of Benzydamine N-oxide hydrogen maleate typically involves the following steps:

  • Oxidation of Benzydamine: Benzydamine is oxidized using oxidizing agents such as hydrogen peroxide or peracetic acid to form benzydamine N-oxide.
  • Formation of Salt: The resulting N-oxide is then reacted with maleic acid in a suitable solvent to produce Benzydamine N-oxide hydrogen maleate.

This synthetic route allows for the efficient production of the compound while ensuring high purity levels suitable for research and pharmaceutical applications .

Benzydamine N-oxide hydrogen maleate is utilized in various applications, including:

  • Pharmaceuticals: Used primarily for its anti-inflammatory and analgesic properties in treating pain and inflammation.
  • Spectroscopic Analyses: Employed in research settings for spectroscopic studies due to its unique chemical structure .

Its versatility makes it valuable in both clinical and research environments.

Research indicates that Benzydamine N-oxide hydrogen maleate interacts with various biological systems. Notably:

  • Cytochrome P450 Interaction: As a substrate for cytochrome P450 2C9, it may interact with other drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.
  • Inflammatory Pathways: Its mechanism of action involves modulation of inflammatory pathways, making it an interesting candidate for further studies on pain relief mechanisms .

Understanding these interactions is crucial for optimizing its therapeutic use.

Several compounds share structural or functional similarities with Benzydamine N-oxide hydrogen maleate. Notable examples include:

Compound NameStructure/FunctionalityUnique Features
BenzydamineNon-steroidal anti-inflammatory agentParent compound; lacks N-oxide modification
DiclofenacNon-steroidal anti-inflammatory drugStronger anti-inflammatory effects but different mechanism
IbuprofenNon-steroidal anti-inflammatory drugWidely used but has different pharmacokinetics
NaproxenNon-steroidal anti-inflammatory drugLonger half-life compared to Benzydamine

Benzydamine N-oxide hydrogen maleate is unique due to its specific oxidation state and salt formation, which enhance its solubility and potentially improve therapeutic efficacy compared to similar compounds .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

441.18998559 g/mol

Monoisotopic Mass

441.18998559 g/mol

Heavy Atom Count

32

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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